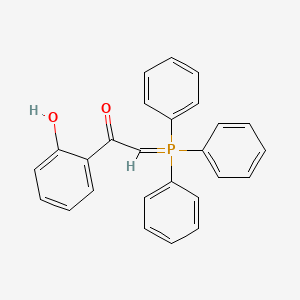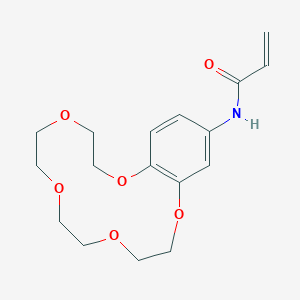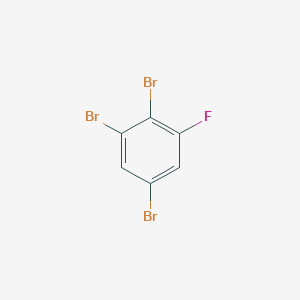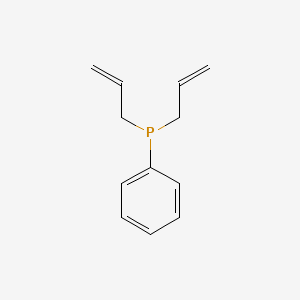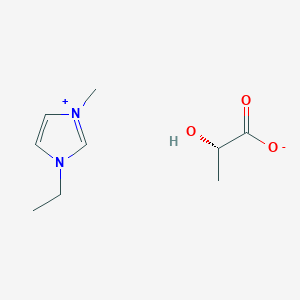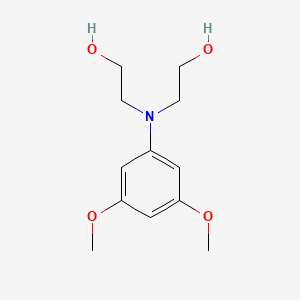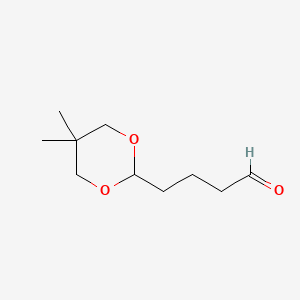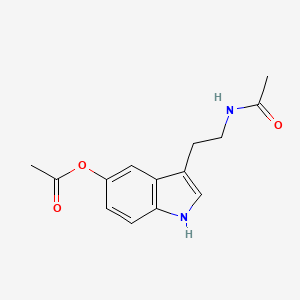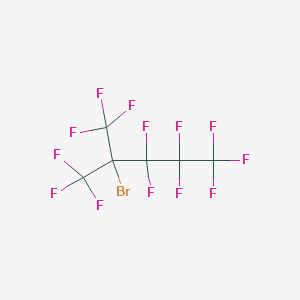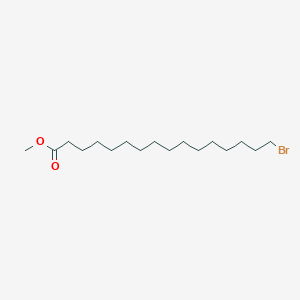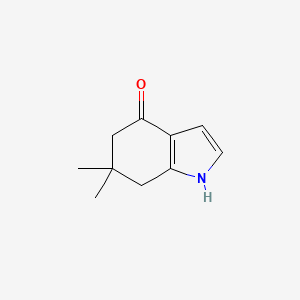
6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-on
Übersicht
Beschreibung
6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one is a heterocyclic compound that belongs to the class of indole derivatives. This compound is characterized by a bicyclic structure consisting of a six-membered cyclohexane ring fused to a five-membered pyrrole ring, with two methyl groups attached at the 6th position. It is an important building block in medicinal chemistry due to its potential biological activities and its role as a precursor in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
It is known that similar compounds, such as tetrahydroindole derivatives, have been used in the treatment of schizophrenia, as selective inhibitors of sirt2 sirtuins, gaba receptor agonists, and inhibitors of platelet aggregation .
Mode of Action
The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes , which could suggest a potential interaction with its targets.
Biochemical Pathways
The reactivity of pyrrole and cyclohexenone fragments allows us to consider tetrahydro-4h-indol-4-ones as important building blocks in the synthesis of physiologically active or spectrally interesting structures .
Result of Action
Similar compounds have been used in the treatment of various conditions, suggesting that they may have significant physiological effects .
Biochemische Analyse
Biochemical Properties
The nonplanar structure of the cyclohexene moiety in 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one promotes optimal binding to the active sites of enzymes and increases solubility .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Transport and Distribution
This includes understanding any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Condensation of Cyclohexane-1,3-diones with α-Halogenoketones and Primary Amines: This method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines under basic conditions to form the desired indole derivative.
Three-Component Reaction of Cyclic Enaminoketones, Arylglyoxals, and Methylene Active Compounds: This multicomponent reaction is carried out under microwave irradiation, leading to the functionalization of the indole ring system.
Condensation of Cyclic Enaminoketones and Arylglyoxals in the Presence of Nucleophilic Reagents: This method involves the use of nucleophilic reagents, often solvents, to facilitate the condensation reaction.
Industrial Production Methods
The industrial production of 6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one typically involves the optimization of reaction conditions, including the choice of solvents, temperature, and reaction time, to maximize yield and purity. The use of microwave irradiation and other advanced techniques can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Vergleich Mit ähnlichen Verbindungen
6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one can be compared with other similar compounds, such as:
1,5,6,7-Tetrahydro-4H-indol-4-one: Lacks the two methyl groups at the 6th position, which can affect its biological activity and chemical reactivity.
1,5,6,7-Tetrahydro-4H-indazol-4-one:
6,7-Dihydro-4H-indol-4-one: Lacks the full saturation of the cyclohexane ring, which can influence its stability and reactivity.
The uniqueness of 6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one lies in its specific structural features, such as the presence of the two methyl groups, which can enhance its binding affinity to biological targets and its solubility in various solvents .
Eigenschaften
IUPAC Name |
6,6-dimethyl-5,7-dihydro-1H-indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-10(2)5-8-7(3-4-11-8)9(12)6-10/h3-4,11H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCYCCSCAZJCII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CN2)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372887 | |
| Record name | 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20955-75-3 | |
| Record name | 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


